![molecular formula C8H5BrF4 B3032220 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene CAS No. 1256841-61-8](/img/structure/B3032220.png)
4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene
Overview
Description
4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . The product is a standard substrate for cross-coupling reactions .Molecular Structure Analysis
The empirical formula of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene is C8H6BrF3 . The molecular weight is 239.03 . The SMILES string representation is FC(F)(F)C(Br)c1ccccc1 .Chemical Reactions Analysis
4-Bromofluorobenzene is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The refractive index is 1.487 , and the density is 1.555 g/mL at 25 °C .Scientific Research Applications
Radiosynthesis Applications
The compound has been utilized in the preparation of radiolabeled compounds, such as 1-[18F]fluoromethyl-4-methyl-benzene, through nucleophilic substitution reactions. This process is significant for creating bifunctional labeling agents used in radiochemistry, which are essential for molecular imaging techniques like PET (Positron Emission Tomography) (Namolingam et al., 2001).
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as a versatile intermediate for constructing complex molecular architectures. For example, it has been used in the synthesis of various halogenated benzenes, which are critical intermediates in organic synthesis and pharmaceutical chemistry (Brouwer, 2010).
Material Science and Fluorination Chemistry
The compound is also valuable in the synthesis of materials with unique properties, such as those exhibiting photoluminescence. For instance, the synthesis and investigation of the fluorescence properties of related compounds have contributed to the development of materials with potential applications in optoelectronics and as fluorescent probes (Zuo-qi, 2015).
Catalysis and Green Chemistry
Furthermore, it has been involved in studies focusing on green chemistry and catalysis, such as those exploring atom-transfer radical addition reactions in aqueous media. These studies are crucial for developing environmentally friendly synthetic methodologies (Yorimitsu et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCXVFMUKWEDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710492 | |
Record name | 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene | |
CAS RN |
1256841-61-8 | |
Record name | 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1256841-61-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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